2-Ethoxy-4,5-dimethoxybenzaldehyde

Lipophilicity Membrane permeability Drug design

Researchers synthesizing coumarin libraries or α-asarone-based CNS agents often face regioisomeric inconsistency and solubility limitations with fully methylated analogs. 2-Ethoxy-4,5-dimethoxybenzaldehyde directly resolves these: • +0.575 logP vs 2,4,5-trimethoxybenzaldehyde enables passive CNS penetration for neuroactive probes[reference:0]. • Zero H-bond donors (vs 2-hydroxy analogs) simplifies anhydrous Knoevenagel condensations and purification workflows. • 5 rotatable bonds provide expanded conformational sampling for fragment-based screening or induced-fit targets. Supplied with ≥98% purity and batch-specific QC; ambient shipping ensures rapid global delivery for medicinal chemistry campaigns.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 250638-02-9
Cat. No. B13948024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4,5-dimethoxybenzaldehyde
CAS250638-02-9
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C=O)OC)OC
InChIInChI=1S/C11H14O4/c1-4-15-9-6-11(14-3)10(13-2)5-8(9)7-12/h5-7H,4H2,1-3H3
InChIKeyDZSYTGNLEIYTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4,5-dimethoxybenzaldehyde – Identity and Procurement Context


2-Ethoxy-4,5-dimethoxybenzaldehyde (C₁₁H₁₄O₄, MW 210.23) is a polysubstituted benzaldehyde that carries an ethoxy group at C-2 and methoxy groups at C-4 and C-5 on the aromatic ring . It belongs to the broader class of alkoxy-substituted benzaldehydes that are widely employed as synthetic intermediates in medicinal chemistry and natural product synthesis . The compound is most commonly procured for use as a building block in the construction of coumarin derivatives, α-asarone analogs, and other oxygenated aromatic scaffolds.

Coumarin and oxygenated heterocycle synthesis
α-Asarone analog library construction
Polysubstituted benzaldehyde for SAR exploration

Why 2-Ethoxy-4,5-dimethoxybenzaldehyde Cannot Be Replaced by Generic Analogs


The substitution pattern and the nature of the alkoxy groups on the benzaldehyde scaffold exert a decisive influence on reactivity, electronic properties, and biological activity. Simple replacement with constitutional isomers such as 3-ethoxy-4-methoxybenzaldehyde or with the fully methylated analog 2,4,5-trimethoxybenzaldehyde can lead to divergent outcomes in key transformations (e.g., Knoevenagel condensations) and in pharmacological assays, as demonstrated by structure–activity relationship studies on related α-asarone derivatives [1]. The ethoxy group at the ortho position modulates both steric and electronic environments differently than methoxy or hydroxy substituents, making generic substitution scientifically unsound without quantitative verification.

Ortho-ethoxy to ortho-methoxy substitution may alter lipophilicity-driven permeability and Knoevenagel reactivity, limiting direct interchange with 2,4,5-trimethoxybenzaldehyde.
Lack of H-bond donor versus 2-hydroxy analog may shift solubility and supramolecular assembly, making anhydrous or non-protic applications less predictable with the hydroxy congener.
Meta-ethoxy placement lacks documented coumarin synthesis precedent compared to the ortho-substituted scaffold; regioisomeric substitution may not support the same synthetic routes.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Difference Versus 2,4,5-Trimethoxybenzaldehyde

Replacement of the 2-methoxy group with a 2-ethoxy substituent increases lipophilicity. The measured logP of 2-ethoxy-4,5-dimethoxybenzaldehyde is 1.915 , whereas the analog 2,4,5-trimethoxybenzaldehyde (the fully methylated counterpart) has a reported logP of 1.34 [1]. This difference of +0.575 log units corresponds to an approximately 3.8-fold higher calculated partition coefficient, which can be critical for membrane permeation and blood–brain barrier penetration in CNS-targeted programs.

Lipophilicity (logP)
Head-to-head
ΔlogP +0.575
May inform CNS-permeant scaffold design; selection should consider partition difference.
Corresponds to ca. 3.8× higher partition coefficient vs. 2,4,5-trimethoxy analog.
Lipophilicity Membrane permeability Drug design

Hydrogen-Bond Donor Absence Versus 2-Hydroxy-4,5-dimethoxybenzaldehyde

In contrast to 2-hydroxy-4,5-dimethoxybenzaldehyde, which can form a six-membered intramolecular hydrogen bond between the ortho-OH and the aldehyde carbonyl, 2-ethoxy-4,5-dimethoxybenzaldehyde lacks a hydrogen-bond donor . This is reflected in the hydrogen-bond donor count: 0 for the ethoxy compound vs 1 for the 2-hydroxy analog [1]. The absence of intramolecular H-bonding alters the compound's solubility profile and its behavior in supramolecular recognition events and crystallisation screens.

H-Bond Donor Count
Class-level
0 vs. 1 (2-OH analog)
Absence of donor may simplify anhydrous reaction conditions and non-protic formulation screening.
Solubility and crystal packing behavior may differ from 2-hydroxy congener.
Hydrogen bonding Solubility Crystal engineering

Knoevenagel Condensation Reactivity Versus 3-Ethoxy-4-methoxybenzaldehyde

The 2-ethoxy-4,5-dimethoxybenzaldehyde scaffold provides an activated aromatic ring with two methoxy groups in ortho/para relation to the aldehyde, enhancing electrophilicity. In contrast, 3-ethoxy-4-methoxybenzaldehyde places the ethoxy group meta to the aldehyde, reducing activation. In model Knoevenagel condensations with ethyl cyanoacetate, the target compound and its direct analog 2-hydroxy-4,5-dimethoxybenzaldehyde have been reported as competent substrates yielding coumarin derivatives, whereas 3-ethoxy-4-methoxybenzaldehyde is primarily documented as a fragrance intermediate rather than a coumarin precursor .

Knoevenagel Reactivity
Data to verify
Documented coumarin formation
Supports selection for coumarin library synthesis based on reported synthetic precedent.
No quantitative yield comparison available; review substrate scope literature.
Synthetic efficiency Coumarin synthesis Regioselectivity

Conformational Flexibility Versus 4,5-Dimethoxybenzaldehyde

The ethoxy substituent at C-2 adds an additional rotatable bond compared to the unsubstituted 4,5-dimethoxybenzaldehyde. The target compound has 5 rotatable bonds (including the ethoxy ethyl group) , while 4,5-dimethoxybenzaldehyde has only 3 rotatable bonds [1]. This difference can influence conformational entropy upon binding to biological targets or affect crystal nucleation rates in materials science applications.

Rotatable Bonds
Class-level
5 vs. 3
Conformational flexibility may be considered for fragment screening or when induced-fit binding is anticipated.
Versus 4,5-dimethoxybenzaldehyde (3 rotatable bonds).
Conformational flexibility Crystal packing Receptor fit

Optimal Application Scenarios for 2-Ethoxy-4,5-dimethoxybenzaldehyde


CNS Drug Discovery Requiring Elevated Lipophilicity

The +0.575 logP advantage over 2,4,5-trimethoxybenzaldehyde makes 2-ethoxy-4,5-dimethoxybenzaldehyde a more suitable starting material for designing CNS-penetrant α-asarone analogs, where enhanced passive membrane permeability is desirable. This rationale is supported by the structure–activity relationship (SAR) framework established for antiepileptic α-asarone derivatives [1].

Coumarin Library Synthesis via Knoevenagel Condensation

The documented use of 2-ethoxy-4,5-dimethoxybenzaldehyde as a substrate for coumarin synthesis positions it as a preferred intermediate for medicinal chemistry groups building coumarin-focused compound collections, offering a regioisomeric advantage over meta-substituted analogs such as 3-ethoxy-4-methoxybenzaldehyde [1].

Non-Aqueous Reactions Requiring No H-Bond Donors

The zero hydrogen-bond donor count of 2-ethoxy-4,5-dimethoxybenzaldehyde distinguishes it from 2-hydroxy-4,5-dimethoxybenzaldehyde in anhydrous transformations or when interference from protic functional groups must be avoided, simplifying reaction design and purification workflows.

Conformationally Flexible Scaffolds for Target Screening

The 5 rotatable bonds of 2-ethoxy-4,5-dimethoxybenzaldehyde, compared with only 3 in 4,5-dimethoxybenzaldehyde, provide a larger conformational space that may be advantageous in fragment-based screening or when induced-fit binding is anticipated.

Application
Selection Property
Validation Focus
CNS-penetrant scaffold design
Lipophilicity profile
Membrane permeability & brain penetration models
Coumarin library synthesis
Ortho-ethoxy substitution pattern
Knoevenagel condensation precedent
Anhydrous / non-protic reactions
Zero H-bond donor count
Solubility & reaction compatibility
Fragment-based screening
Rotatable bond profile
Conformational sampling & induced-fit binding
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